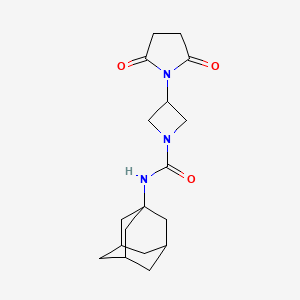
N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structure combining an adamantane moiety with a 2,5-dioxopyrrolidine and an azetidine ring. Its molecular formula is C15H16N2O4, with a molecular weight of approximately 284.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of azetidine, including those similar to this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Tested Strains | Results |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | Inhibition Zone: 28 mm |
| Compound B | Antifungal | C. albicans | MIC: 50 µg/mL |
| This compound | Antimicrobial | Various Gram-positive and Gram-negative bacteria | Potent against MRSA and P. aeruginosa |
Studies show that compounds with similar structures have demonstrated higher potency than conventional antibiotics like ampicillin and streptomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .
Anticancer Activity
The azetidine derivatives have also been investigated for their anticancer properties. Some studies indicate that they can inhibit the proliferation of cancer cells and induce apoptosis.
Case Study: Anticancer Effects
In a study evaluating the effects of various azetidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds exhibiting the azetidine structure showed significant antiproliferative activity at nanomolar concentrations. Specifically, derivatives similar to this compound were found to inhibit tumor growth effectively .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, its structural components could facilitate binding to active sites of enzymes such as acetylcholinesterase or butyrylcholinesterase, influencing neurotransmitter levels and potentially leading to therapeutic effects in neurodegenerative diseases .
科学的研究の応用
Antiviral Activity
Research indicates that adamantane derivatives exhibit antiviral properties. For example, compounds similar to N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide have been shown to inhibit viral replication in various studies. The adamantane structure is particularly noted for its role in the treatment of influenza viruses, where it interferes with the viral M2 protein .
Anticancer Potential
Recent studies have focused on the anticancer properties of adamantane derivatives. For instance, a related compound demonstrated potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound induced apoptosis through caspase activation pathways, suggesting a mechanism that could be explored for therapeutic applications in cancer treatment .
Antimicrobial Properties
The antimicrobial activity of compounds containing the adamantane framework has been documented extensively. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Compounds derived from adamantane have also been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Adamantane Derivatives
In a study published in Medicinal Chemistry, researchers synthesized a series of N-substituted adamantane derivatives and evaluated their biological activities. Among these, one derivative exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 10.56 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Insights into Anticancer Activity
Another study investigated the apoptotic mechanisms induced by adamantane derivatives in cancer cells. The activation of caspases was monitored post-treatment, revealing a dose-dependent increase in caspase-3 and caspase-8 activities but minimal effect on caspase-9 activity. This finding suggests that the compound may trigger apoptosis through extrinsic pathways, providing insights into its potential as an anticancer agent .
特性
IUPAC Name |
N-(1-adamantyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-15-1-2-16(23)21(15)14-9-20(10-14)17(24)19-18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVYHFHSFOJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













